molecular formula C7H4Cl2F3N B1295278 2,6-Dichloro-4-(trifluoromethyl)aniline CAS No. 24279-39-8

2,6-Dichloro-4-(trifluoromethyl)aniline

Cat. No. B1295278
Key on ui cas rn: 24279-39-8
M. Wt: 230.01 g/mol
InChI Key: ITNMAZSPBLRJLU-UHFFFAOYSA-N
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Patent
US07777079B2

Procedure details

Into a 1000 ml high-pressure reaction vessel add 200 g 3,4,5-Trichlorobenzotrifluoride and 145 g water, enclose the reaction vessel, fill liquid ammonia 380 g, close the valve, start agitation, slowly increase temperature to 160° C. and pressure to 10.0 MPa, make timed temperature-retention under controlled temperature 165° C. and controlled pressure 11.5 MPa for 8 h, then release the pressure and discharge ammonia.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
145 g
Type
solvent
Reaction Step One
Quantity
380 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([Cl:9])[C:7]=1Cl.[NH3:14]>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[NH2:14]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1Cl)Cl)C(F)(F)F
Name
Quantity
145 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
380 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1000 ml high-pressure reaction vessel
CUSTOM
Type
CUSTOM
Details
close the valve
CUSTOM
Type
CUSTOM
Details
to 160° C.
CUSTOM
Type
CUSTOM
Details
under controlled temperature 165° C. and controlled pressure 11.5 MPa
CUSTOM
Type
CUSTOM
Details
for 8 h
Duration
8 h

Outcomes

Product
Name
Type
Smiles
ClC1=C(N)C(=CC(=C1)C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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